Cas no 31352-82-6 (Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one,4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl-)

Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one,4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl- structure
31352-82-6 structure
Product Name:Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one,4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl-
CAS-nummer:31352-82-6
MF:C15H15FN4O
MW:286.304206132889
CID:310065
PubChem ID:35775
Update Time:2025-04-19

Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one,4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one,4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl-
    • Zolazepam
    • 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one
    • GDC0068,RG7440
    • 4-(2-fluoro-phenyl)-1,3,8-trimethyl-6,8-dihydro-1H-pyrazolo[3,4-e][1,4]diazepin-7-one
    • 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1h)-one
    • 4-(o-Fluorphenyl)-6.8-dihydro-1.3.8-trimethylpyrazolo<3.4-e><1.4>-diazepin-7(1H)-on
    • Flupyrazapon
    • Flupyrazopon
    • Pyrazolo(3,4-e)(1,4)diazepin-7(1H)-one,4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl
    • Zolazepam [INN:BAN]
    • Zolazepamum [INN-Latin]
    • NCGC00522014-01
    • ZOLAZEPAM [WHO-DD]
    • UNII-G1R474U58U
    • DB11555
    • 4-(2-Fluorophenyl)-1,3,8-trimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
    • ZOLAZEPAM [INN]
    • CHEMBL2111144
    • NS00015380
    • ZOLAZEPAM [MI]
    • 4-(2-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo-(3,4-e)(1,4)diazepin-7(1H)-one
    • SCHEMBL114155
    • Q4024647
    • G1R474U58U
    • Zolazepamum
    • DTXSID30185278
    • CI 716
    • 4-(O-FLUOROPHENYL)-6,8-DIHYDRO-1,3,8-TRIMETHYLPYRAZOLO(3,4-E)(1,4)DIAZEPIN-7(1H)-ONE
    • 31352-82-6
    • Pyrazolo(3,4-e)(1,4)diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl-
    • AKOS040754575
    • Inchi: 1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3
    • InChI-sleutel: GDSCFOSHSOWNDL-UHFFFAOYSA-N
    • LACHT: FC1C=CC=CC=1C1C2C(C)=NN(C)C=2N(C)C(CN=1)=O

Berekende eigenschappen

  • Exacte massa: 286.12300
  • Monoisotopische massa: 286.12298928g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 1
  • Complexiteit: 455
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 50.5Ų

Experimentele eigenschappen

  • PSA: 50.49000
  • LogboekP: 1.18200

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